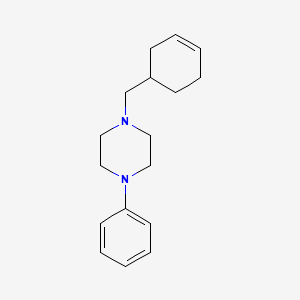
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine (CPP) is a compound that belongs to the family of piperazine derivatives. CPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and pharmacology. CPP has been shown to have a wide range of biological activities, including anxiolytic, antidepressant, and antipsychotic effects.
Mecanismo De Acción
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine acts as a serotonin receptor agonist, specifically at the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the release of neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to modulate the activity of GABAergic and glutamatergic systems in the brain.
Biochemical and Physiological Effects:
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to modulate the activity of neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to modulate the activity of GABAergic and glutamatergic systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine is also relatively easy to synthesize and has a long half-life in the body. However, 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research on 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine. One direction is to investigate its potential therapeutic applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. Another direction is to study the function of serotonin receptors in the brain using 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine as a research tool. Further research is also needed to investigate the potential toxicity of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine and to develop safer and more effective derivatives of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine for therapeutic use.
Métodos De Síntesis
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine can be synthesized by reacting 3-cyclohexen-1-ylmethylamine with 4-phenylpiperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine. The purity of 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine can be improved by recrystallization.
Aplicaciones Científicas De Investigación
1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has also been shown to have potential applications in the treatment of drug addiction, Parkinson's disease, and Alzheimer's disease. 1-(3-cyclohexen-1-ylmethyl)-4-phenylpiperazine has been used as a research tool to study the function of serotonin receptors in the brain.
Propiedades
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-3-7-16(8-4-1)15-18-11-13-19(14-12-18)17-9-5-2-6-10-17/h1-3,5-6,9-10,16H,4,7-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAXLFIWWJEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohex-3-en-1-ylmethyl)-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)

![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B5217686.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5217692.png)

![1-[(2-hydroxyphenyl)carbonothioyl]-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5217700.png)
![3-fluoro-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5217707.png)
![3-[5-(5-acetyl-2-thienyl)-1,3,4-oxadiazol-2-yl]-N-(1H-benzimidazol-2-ylmethyl)-N-methylpropanamide](/img/structure/B5217711.png)
![2-{4-[(4-nitrophenyl)thio]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5217719.png)
![3-(2-fluorophenyl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217721.png)
![2-(4-morpholinyl)-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5217728.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B5217735.png)